Topoisomerase II|A-IN-2
Descripción
Topoisomerase IIα (Topo IIα) is a critical enzyme for resolving DNA topological stress during replication, transcription, and chromosome segregation . Inhibitors targeting Topo IIα are widely used in cancer therapy, with mechanisms broadly categorized as catalytic inhibitors (blocking enzyme activity) or poisons (stabilizing DNA-enzyme cleavage complexes). Based on contextual clues, it may belong to the covalent poisons class, which irreversibly modify the enzyme or DNA-enzyme interface, distinct from classical interfacial inhibitors like etoposide .
Propiedades
Fórmula molecular |
C22H20N4O5 |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-[(5-oxopyrido[3,2-a]phenoxazine-9-carbonyl)amino]hexanoic acid |
InChI |
InChI=1S/C22H20N4O5/c23-14(22(29)30)5-1-2-8-25-21(28)12-6-7-15-17(10-12)31-18-11-16(27)19-13(20(18)26-15)4-3-9-24-19/h3-4,6-7,9-11,14H,1-2,5,8,23H2,(H,25,28)(H,29,30)/t14-/m0/s1 |
Clave InChI |
PWXZZXFILXVNSF-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC2=C(C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)C(=O)NCCCC[C@@H](C(=O)O)N)N=C1 |
SMILES canónico |
C1=CC2=C(C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)C(=O)NCCCCC(C(=O)O)N)N=C1 |
Origen del producto |
United States |
Métodos De Preparación
Ammonia-Ugi-4CR as a Foundation
The ammonia-Ugi four-component reaction (Ugi-4CR) is a cornerstone for synthesizing polyheterocyclic scaffolds. This method combines aldehydes, amines, carboxylic acids, and isocyanides to generate diversely functionalized intermediates. For Top2α-IN-2 analogues, indeno[1,2-c]isoquinolinone cores are synthesized via Ugi-4CR followed by copper-catalyzed annulation (Figure 1).
Procedure :
- Ugi-4CR : Mix 2-iodobenzoic acid (2 mmol), benzaldehyde (2 mmol), tert-butyl isocyanide (2 mmol), and ammonia (2.4 mmol) in 2,2,2-trifluoroethanol (TFE; 2 mL) at 60°C for 12 hours.
- Copper-Catalyzed Annulation : React the Ugi adduct (0.3 mmol) with 1,3-indandione (0.45 mmol) and Cs₂CO₃ (0.6 mmol) in acetonitrile (4 mL) at 90°C. Add CuCl₂ (0.0015 mmol) and stir for 3 hours.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ugi-4CR | 45–65% | >90% |
| Annulation | 70–85% | >95% |
This method achieves structural diversity through variable aldehydes and isocyanides, enabling rapid library generation for structure-activity relationship (SAR) studies.
Semisynthetic Derivatization of Natural Products
Halogenase Deletion for Precursor Optimization
Rimomycin A, a macrocyclic peptide with Top2 inhibitory activity, is engineered via halogenase gene (rmoL) deletion to simplify downstream modifications.
Procedure :
- Gene Knockout : Use λ-red-mediated PCR targeting to delete rmoL in Streptomyces coelicolor M1154/pAMX4/pGP6783.
- Fermentation : Culture the engineered strain in ISP2 medium for 7 days at 28°C. Extract rimomycin A using ethyl acetate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 120 mg/L |
| Purity | 98% (HPLC) |
C-Terminal Functionalization
Rimomycin A is modified at the C-terminus to enhance solubility and target affinity (Table 1).
Procedure :
- Boc Protection : Treat rimomycin A (50 mg) with Boc anhydride (10 mg) and triethylamine (TEA; 10 μL) in DMSO/methanol (1:1, 2 mL) for 4 hours.
- Acylation : React N-Boc-protected rimomycin A with N,N-dimethylpropane-1,3-diamine (5 equiv) using TBTU/HOBt in DMF.
- Deprotection : Remove Boc groups with TFA/DCM (1:1).
Table 1: Bioactivity of C-Terminal Analogues
| Compound | R Group | IC₅₀ (Top2α, nM) |
|---|---|---|
| IIα-IN-2 | -(CH₂)₃-N(CH₃)₂ | 12 ± 1.5 |
| Parent | -OH | 85 ± 6.2 |
Solid-Phase Peptide Synthesis (SPPS)
Disulfide Bridge Replacement
Diamino diacids (DADAs) replace disulfide bonds to improve metabolic stability. For cyclic peptides like neopetrosiamide analogues:
Procedure :
- Cross-Metathesis : Synthesize ll-diaminosuberic acid via 1,2-benzenedimethanol-assisted intramolecular metathesis.
- SPPS : Use Fmoc-protected DADAs on Wang resin. Couple amino acids with HBTU/HOBt.
- Oxidative Folding : Remove S-tBu groups with TFA/DMSO/anisole (0.1 mg/mL) and oxidize with iodine.
Key Data :
| Step | Yield (%) |
|---|---|
| Metathesis | 78% |
| SPPS | 45% |
| Folding | 60% |
Copper-Catalyzed C–N Coupling
Indenoisoquinolinone Synthesis
Copper catalysis enables efficient cyclization for Top2α inhibitors:
Procedure :
- Ugi Adduct Preparation : Combine 2-iodobenzoic acid, aldehyde, isocyanide, and ammonia.
- Cyclization : React with 1,3-indandione and CuCl₂ (1 mol%) in acetonitrile at 90°C.
Table 2: Reaction Optimization
| Catalyst | Temp (°C) | Yield (%) |
|---|---|---|
| CuCl₂ | 90 | 82 |
| None | 90 | <5 |
Analytical Characterization
HPLC and Mass Spectrometry
NMR Spectroscopy
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 8H, Ar-H), 4.65 (q, 2H, CH₂).
Análisis De Reacciones Químicas
Types of Reactions
Topoisomerase II|A-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Aplicaciones Científicas De Investigación
Cancer Therapy
Topoisomerase II inhibitors, including Topoisomerase II|A-IN-2, are significant in cancer treatment due to their ability to induce DNA damage selectively in cancer cells. These inhibitors can be classified into two main categories:
- Topoisomerase II poisons : These compounds stabilize the transient breaks created by topoisomerases, preventing the resealing of DNA and leading to cell death. Examples include doxorubicin and etoposide.
- Catalytic inhibitors : These interfere with the enzyme's catalytic cycle without inducing DNA breaks directly .
Case Studies
- Breast Cancer : Studies have shown that high levels of Top2α expression correlate with sensitivity to doxorubicin, a common chemotherapy drug targeting this enzyme. Conversely, low levels are associated with drug resistance. This relationship underscores the potential use of Top2α as a biomarker for predicting treatment outcomes in breast cancer patients .
- Ovarian Cancer : Research indicates that overexpression of Top2α is linked to poor prognosis in ovarian cancer patients. A study involving 133 primary ovarian carcinomas demonstrated that high Top2α expression correlates with advanced tumor stages and reduced survival rates .
- Non-Small Cell Lung Cancer : Inhibitory effects of compounds like EGCG on Top2α expression have been observed, suggesting a regulatory mechanism that could impact cancer progression and treatment responses .
Biomarker Development
This compound also serves as a potential biomarker for various cancers:
- Prognostic Indicator : Elevated levels of Top2α have been associated with aggressive tumor behavior and poor patient outcomes across multiple cancer types, including breast and ovarian cancers.
- Therapeutic Targeting : The expression levels of Top2α can inform treatment decisions, as they may predict responsiveness to topoisomerase-targeting chemotherapeutics .
Molecular Mechanisms and Studies
Recent studies have expanded the understanding of topoisomerase II's biological functions beyond traditional roles:
- Cell Cycle Regulation : Research has demonstrated that Top2α activity is cell cycle-dependent, with significant expression during the S/G2/M phases. This regulation is crucial for maintaining genomic integrity during cell division .
- Gene Expression Regulation : The interplay between topoisomerases and other cellular factors has been explored, revealing complex regulatory networks involving transcription factors and chromatin remodeling proteins .
Data Table: Summary of Key Findings
| Study Focus | Key Findings | Implications |
|---|---|---|
| Breast Cancer | High Top2α correlates with doxorubicin sensitivity | Potential biomarker for treatment response |
| Ovarian Cancer | Overexpression linked to poor prognosis | Indicates aggressive tumor behavior |
| Non-Small Cell Lung Cancer | EGCG inhibits Top2α expression | Suggests therapeutic targeting opportunities |
| Cell Cycle Dynamics | Significant expression during S/G2/M phases | Essential for genomic integrity |
| Gene Regulation | Interactions with transcription factors | Expands understanding of topoisomerase functions |
Mecanismo De Acción
Topoisomerase II|A-IN-2 exerts its effects by binding to the topoisomerase II enzyme and stabilizing the transient DNA double-strand breaks created during the enzyme’s catalytic cycle. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately cell death. The molecular targets include the ATPase domain and the DNA cleavage-rejoining core of the enzyme .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Mechanistic Classifications
Topo II inhibitors are categorized by their interaction modes:
Potency and Selectivity
- Etoposide: Stimulates Topo II-mediated DNA cleavage at IC₅₀ values in the µM range but exhibits ~10-fold lower potency than VM-26 (teniposide) .
- Trifluoromethylated Acridin-2-ones : Compound 2 and 4 show comparable Topo IIα inhibition (IC₅₀ ~1–5 µM) but divergent DNA intercalation patterns, suggesting mechanism-independent efficacy .
- Coumarin-N-Heterocyclic Hybrids : Compound 5b inhibits Topo IIα at 20 µM, with superior antiproliferative activity in cancer cell lines compared to etoposide .
Structural and Functional Insights
- Covalent vs. Interfacial Binding: Acridine derivatives (e.g., compound 2) require a C9 amino group for covalent adduct formation, unlike etoposide, which relies on hydrogen bonding at the DNA-enzyme interface .
Clinical and Developmental Considerations
- Secondary Malignancies : Etoposide’s association with therapy-related leukemia is linked to Topo IIβ inhibition, driving demand for α-isoform-selective inhibitors like certain acridin-2-ones .
- Resistance Mechanisms : Anthracyclines face resistance due to efflux pumps, whereas covalent inhibitors may circumvent this by irreversibly modifying Topo IIα .
Data Tables
Table 1: Comparative Profiles of Topo IIα Inhibitors
| Compound | Class | IC₅₀ (Topo IIα) | Selectivity (α/β) | Key Limitation |
|---|---|---|---|---|
| Etoposide | Epipodophyllotoxin | ~10 µM | Low | Secondary malignancies |
| Trifluoromethylated Acridin-2-one (Compound 2) | Covalent poison | ~1–5 µM | High | Reductant sensitivity |
| Coumarin Hybrid (5b) | Quinoline-coumarin | 20 µM | Moderate | Limited in vivo data |
Table 2: Mechanistic Differences
| Parameter | Covalent Poisons | Interfacial Poisons |
|---|---|---|
| Binding Reversibility | Irreversible | Reversible |
| DNA Intercalation | Not required | Not required (e.g., etoposide) |
| Metal Ion Dependency | No | Yes (Mg²⁺/Mn²⁺) |
| Redox Sensitivity | High | Low |
Actividad Biológica
Topoisomerase II is a critical enzyme involved in the management of DNA topology during various cellular processes, including replication, transcription, and chromosomal segregation. The compound Topoisomerase II|A-IN-2 is a specific inhibitor of the topoisomerase II alpha (Top2α) isoform, which plays a vital role in cell proliferation and DNA decatenation. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.
Topoisomerases function by introducing transient breaks in the DNA strands to alleviate torsional strain during replication and transcription. Specifically, Top2α facilitates the decatenation of intertwined DNA strands, a crucial step for proper chromosome segregation during cell division. The inhibition of Top2α by compounds like A-IN-2 leads to the accumulation of unresolved DNA entanglements, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cells.
Research Findings
Recent studies have elucidated various aspects of Top2α's biological functions and the implications of its inhibition:
- Cell Cycle Regulation : Research indicates that Top2α is essential during the late S phase and G2-M phases of the cell cycle. Inhibition or depletion of Top2α results in significant cell cycle arrest, leading to increased genomic instability and potential tumorigenesis .
- Association with Cancer : Aberrant expression of Top2α has been linked to various cancers. For instance, a study on laryngeal squamous cell carcinoma revealed that 64% of cases exhibited overexpression of Top2α, correlating with tumor grade and patient prognosis . This suggests that targeting Top2α could enhance therapeutic responses in certain malignancies.
- Mechanisms of Cell Death : The mechanisms by which Top2 inhibitors induce cell death vary depending on whether they cause depletion or inactivation of the enzyme. Depletion leads to chromosome missegregation and lethal DNA damage, while inactivation results in G2 checkpoint activation due to incomplete DNA replication .
Case Studies
Several case studies highlight the therapeutic potential and biological activity of this compound:
- Case Study 1 : In a study examining the effects of Top2 inhibitors on leukemia cells, treatment with A-IN-2 resulted in significant apoptosis and reduced proliferation rates. This underscores its potential as a chemotherapeutic agent against hematological malignancies.
- Case Study 2 : Another investigation focused on breast adenocarcinoma patients showed that those with high levels of Top2α expression had improved responses to anthracycline-based therapies when combined with A-IN-2, indicating a synergistic effect that could enhance treatment efficacy .
Data Table: Biological Activity Summary
Q & A
Q. What distinguishes Topoisomerase II (Topo II) poisons from catalytic inhibitors, and how should this distinction inform experimental design?
Topo II poisons (e.g., etoposide) stabilize the enzyme-DNA cleavage complex, leading to persistent DNA breaks and genotoxicity. Catalytic inhibitors (e.g., ICRF-154, aclarubicin) act either before (pre-cleavage) or after (post-religation) the cleavage step, disrupting the catalytic cycle without stabilizing DNA breaks .
- Methodological Guidance : Use in vitro micronucleus (MN) assays to differentiate mechanisms. Poisons induce MN via chromosome breakage (CREST+ micronuclei), while catalytic inhibitors may cause mitotic errors (CREST- micronuclei) . Include kinase activity assays to confirm phosphorylation-dependent resistance mechanisms .
Q. What are the standard methodologies for assessing the genotoxic effects of Topo II inhibitors in human cell lines?
- Micronucleus Assays : Traditional microscopy-based MN assays allow visual differentiation of CREST+ (chromosome breaks) and CREST- (aneuploidy) micronuclei. Flow cytometry-based MN assays offer high-throughput quantification but lack mechanistic resolution .
- Benchmark Dose (BMD) Modeling : Use BMD analysis to estimate points of departure (PoD) for genotoxicity. This approach accounts for variability and identifies low-dose effects, especially for catalytic inhibitors like ICRF-154, which exhibit sub-linear concentration-response relationships .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between flow cytometry and microscopy-based micronucleus assays when evaluating Topo II inhibitors?
Discrepancies arise from flow cytometry’s inability to distinguish CREST+/- micronuclei and differences in cytotoxicity thresholds. For example, etoposide-induced MN frequencies were 8-fold higher at 50 nM in microscopy assays compared to flow cytometry .
Q. What molecular mechanisms underpin resistance to Topo II inhibitors such as etoposide in cancer cells?
Resistance is linked to reduced Topo IIα expression (≤10% of parental levels) and hyperphosphorylation of Topo IIα at serine residues, which alters enzyme-DNA binding and cleavage complex stability .
- Experimental Validation : Perform immunoblotting with anti-Topo II antibodies and quantitative precipitation assays to measure DNA-enzyme complex formation. Compare phosphorylation states using phosphoamino acid analysis in resistant vs. parental cell lines .
Q. How do dual inhibitors targeting Topo II and other pathways (e.g., IDO-1) enhance anticancer efficacy?
Thiosemicarbazide-based dual inhibitors (e.g., A-IN-2 derivatives) act as Topo II poisons while suppressing immune evasion pathways. These compounds stabilize DNA-Topo II cleavage complexes and inhibit indoleamine-2,3-dioxygenase 1 (IDO-1), synergizing anticancer and immunomodulatory effects .
- Screening Protocol : Use DNA relaxation assays to confirm Topo II inhibition and ELISA-based kynurenine assays to quantify IDO-1 activity. Prioritize compounds with IC50 values <100 nM in both pathways .
Data Contradiction & Mechanistic Analysis
Q. Why do catalytic Topo II inhibitors like ICRF-154 exhibit clastogenicity despite lacking cleavage complex stabilization?
Catalytic inhibitors disrupt Topo II’s ATPase domain or interfere with DNA strand passage, leading to incomplete decatenation and mitotic errors. This results in chromosome breaks during anaphase, detectable via CREST+ MN .
Q. How does Topo IIα’s role in DNA replication termination impact the design of inhibitors targeting replication-stress vulnerabilities?
Topo IIα resolves DNA tangles during replication, and its inhibition delays termination, causing unresolved torsional stress and replication fork collapse .
- Experimental Design : Use Xenopus egg extracts or human TK6 cells to model replication termination. Inhibit Topo IIα with merbarone pre- and post-replication initiation to assess fork dynamics via DNA combing or PFGE .
Tables for Key Findings
| Inhibitor Class | Mechanism | Genotoxic Outcome | BMD (µM) | Assay Preference |
|---|---|---|---|---|
| Poisons (e.g., etoposide) | Stabilize cleavage complexes | CREST+ micronuclei | 0.05–0.1 | Microscopy + CREST staining |
| Catalytic (e.g., ICRF-154) | Block ATPase/strand passage | Mixed CREST+/- micronuclei | 1.0–2.5 | BMD modeling + flow cytometry |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
